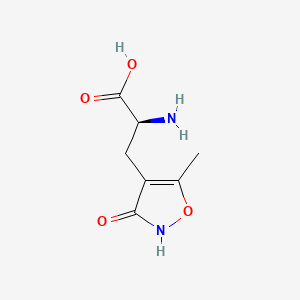
(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸
描述
AMPA is a specific agonist for the AMPA receptor.
科学研究应用
AMPA 受体激动剂
“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”是 AMPA 受体激动剂,也是 AMPA 的活性对映体 . 它通常在 1-100 µM 的浓度下使用 . 在 10 µM 时,“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”会诱导较大的去极化电流 . 在 AMPA 受体拮抗剂 NBQX (20 µM) 存在的情况下,这种去极化电流被阻断 .
神经毒性研究
“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”在大鼠幼年脑中是一种神经毒素 . 这种特性使其在研究神经毒性和毒素对脑发育的影响时有用。
离子型谷氨酸受体研究
“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”用于与离子型谷氨酸受体相关的研究 . 这些受体是配体门控离子通道,在中枢神经系统的快速突触传递中起着关键作用。
抗抑郁研究
“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”已被用于研究下丘脑前额叶皮层深部脑刺激的抗抑郁作用 . 激活 AMPA 受体是 1 小时 DBS 抗抑郁反应的必要和充分条件 .
血清素释放研究
在 mPFC 双侧施用“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”会显著增加 5-HT 的局部流出 . 这使其在研究血清素在各种神经和心理状况中的作用时有用。
谷氨酸释放研究
“(S)-氨基-3-羟基-5-甲基-异恶唑-4-丙酸”已被用于研究谷氨酸的释放 . 它可以诱导谷氨酸输出的大幅增加 ,使其在研究谷氨酸在各种神经疾病中的作用时有用。
作用机制
Target of Action
(S)-AMPA, also known as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a potent agonist for the AMPA subtype of glutamate receptors in the brain . These receptors play a crucial role in the central nervous system, mediating fast synaptic transmission and playing a key role in synaptic plasticity, which is important for learning and memory .
Mode of Action
(S)-AMPA binds to the AMPA receptors, mimicking the action of the neurotransmitter glutamate . Upon binding, it triggers the opening of the ion channel within the receptor, allowing the flow of sodium and potassium ions across the cell membrane . This results in depolarization of the neuron and generation of an action potential, leading to the propagation of the nerve impulse .
Biochemical Pathways
The action of (S)-AMPA on AMPA receptors influences several biochemical pathways. Primarily, it affects the glutamatergic signaling pathway, which is the major excitatory neurotransmission pathway in the brain . It also influences downstream pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell survival, growth, and differentiation .
Pharmacokinetics
Its metabolism likely involves hepatic enzymes, and it is expected to be excreted via the kidneys . These properties can influence the bioavailability of (S)-AMPA, affecting its efficacy and potential for side effects.
Result of Action
The molecular and cellular effects of (S)-AMPA’s action primarily involve the modulation of neuronal activity. By activating AMPA receptors, (S)-AMPA enhances excitatory neurotransmission, influencing neuronal communication and synaptic plasticity . This can have significant effects on cognitive functions such as learning and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-AMPA. Factors such as pH and temperature can affect the stability of the compound and its binding to AMPA receptors . Additionally, the presence of other substances, such as competitive antagonists for the AMPA receptor, can influence the efficacy of (S)-AMPA .
属性
IUPAC Name |
(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAMDVQRQNNHZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003614 | |
| Record name | 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83643-88-3 | |
| Record name | S-AMPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83643-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMPA, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083643883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-AMPA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPA, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9280SC28GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-AMPA exert its effects on neurons?
A: (S)-AMPA is a potent and selective agonist of AMPA receptors, a subtype of ionotropic glutamate receptors found abundantly throughout the central nervous system. [] Upon binding to AMPA receptors, (S)-AMPA induces a conformational change that opens the receptor's ion channel. [] This opening allows for the influx of sodium ions (Na+) and, in some cases, calcium ions (Ca2+), leading to neuronal depolarization and excitation. [] This excitatory action of (S)-AMPA plays a critical role in synaptic plasticity, learning, and memory. []
Q2: What are the downstream consequences of (S)-AMPA-mediated AMPA receptor activation?
A2: Activation of AMPA receptors by (S)-AMPA initiates a cascade of downstream signaling events, including:
- Fast excitatory synaptic transmission: (S)-AMPA is a key player in mediating fast synaptic transmission in the brain, contributing to the rapid flow of information between neurons. []
- Synaptic plasticity: (S)-AMPA-induced AMPA receptor activation plays a pivotal role in long-term potentiation (LTP) and long-term depression (LTD), processes involved in learning and memory formation. []
- Neuronal development: During development, (S)-AMPA contributes to the refinement of neuronal circuits, influencing processes like synapse formation and elimination. []
- Regulation of gene expression: (S)-AMPA-mediated signaling can influence the expression of genes involved in neuronal survival, plasticity, and other cellular functions. []
Q3: How does (S)-AMPA affect intracellular calcium levels?
A: While (S)-AMPA primarily activates AMPA receptors permeable to sodium ions, research shows that it can also contribute to increases in intracellular calcium ([Ca2+]i) levels in specific contexts. [] This Ca2+ influx is mainly attributed to:
- Activation of Ca2+-permeable AMPA receptors: A subset of AMPA receptors, lacking the GluR2 subunit, exhibit permeability to Ca2+ ions. (S)-AMPA can activate these receptors, leading to Ca2+ influx. []
- Indirect activation of voltage-gated calcium channels: (S)-AMPA-mediated depolarization can trigger the opening of voltage-gated calcium channels, contributing to further Ca2+ entry. []
Q4: What is the molecular formula and weight of (S)-AMPA?
A4: The molecular formula of (S)-AMPA is C7H10N2O5, and its molecular weight is 186.16 g/mol.
Q5: Is there spectroscopic data available for (S)-AMPA?
A: Yes, researchers have characterized (S)-AMPA using various spectroscopic techniques. For instance, circular dichroism (CD) spectroscopy has been employed to determine its absolute configuration and study its conformational properties. []
Q6: How is (S)-AMPA used in research?
A6: (S)-AMPA is a valuable pharmacological tool in neuroscience research to investigate the function of AMPA receptors and their roles in various physiological and pathological processes. It is widely used in:
- Electrophysiological studies: (S)-AMPA can be used to evoke currents through AMPA receptors in electrophysiological experiments, allowing researchers to study the biophysical properties and pharmacological profiles of these receptors. []
- In vitro cell culture models: (S)-AMPA is used to activate AMPA receptors in cultured neurons and other cell types, facilitating the investigation of AMPA receptor signaling pathways and their involvement in cellular processes like synaptic plasticity and cell survival. []
- In vivo animal models: (S)-AMPA can be administered to animals to study the role of AMPA receptors in behavior, cognition, and various neurological and psychiatric disorders. []
Q7: Are there any therapeutic applications for (S)-AMPA?
A: While (S)-AMPA itself is not used clinically as a therapeutic agent, its discovery and characterization have been instrumental in understanding AMPA receptor function and have paved the way for the development of AMPA receptor modulators with potential therapeutic benefits. [] These modulators are being investigated for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Q8: What are the limitations of (S)-AMPA as a research tool?
A8: Although (S)-AMPA is a valuable research tool, it's important to consider its limitations:
- Lack of subunit specificity: (S)-AMPA activates all subtypes of AMPA receptors, making it difficult to dissect the specific roles of individual AMPA receptor subunits in complex biological processes. []
- Potential for excitotoxicity: Prolonged or excessive activation of AMPA receptors by (S)-AMPA can lead to excitotoxicity, damaging neurons. [] Researchers need to carefully control the concentration and duration of (S)-AMPA exposure in their experiments.
Q9: What are the future directions in research on (S)-AMPA and AMPA receptors?
A9: Despite significant advancements, further research on (S)-AMPA and AMPA receptors is crucial to:
- Develop subtype-selective AMPA receptor modulators: Design and develop drugs that selectively target specific AMPA receptor subtypes to achieve more precise therapeutic effects with fewer side effects. []
- Elucidate the role of AMPA receptor trafficking and signaling in health and disease: Gain a deeper understanding of the molecular mechanisms regulating AMPA receptor trafficking and downstream signaling to develop effective therapies for neurological and psychiatric disorders. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)


![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
